N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated aromatic ring, a pyrrole moiety, and a diamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Synthesis of the pyrrole moiety: Pyrrole derivatives can be synthesized via Paal-Knorr synthesis or other cyclization methods.
Coupling reactions: The final step involves coupling the fluorinated aromatic ring with the pyrrole moiety and the diamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylacetic acid
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features. The presence of a fluorinated aromatic ring, a pyrrole moiety, and a diamide linkage distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-10-5-6-11(8-12(10)17)19-16(23)15(22)18-9-14(21)13-4-3-7-20(13)2/h3-8,14,21H,9H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEGTWUENSUSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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